Cas no 176220-84-1 ([2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI))
![[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) structure](https://www.kuujia.com/scimg/cas/176220-84-1x300.png)
176220-84-1 structure
Product Name:[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)
CAS No:176220-84-1
Molecular Formula:C42H48N2O6
Molecular Weight:676.84032
CID:199761
PubChem ID:5491397
[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Properties
Names and Identifiers
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- [2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)
- [2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis...
- 2,2'- Bisnalmefene
- 2,2?-Bisnalmefene (Nalmefene Impurity)
- 2,2'-Bisnalmefene (Nalmefene Impurity)
- (5a)-(5'a)-17,17'-Bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-[2,2'-bimorphinan]-3,3',14,14'-tetrol
- (5alpha)-17-(cyclopropylmethyl)-2-[(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
- Nalmefene Impurity
- Nalmefene Impurity A
- NalMefene related substance
- NalMefene Hydrochloride diMer
- (5α)-(5'α)-17,17'-Bis(cyclopropylMethyl)-4,5:4',5'-diepoxy-6,6'-bis(Methylene)-[2,2'-biMorphinan]-3,3',14,14'-tetrol
- 2,2'-Bisnalmefene
- 2,2'-Bis(6-deoxo-6-methylenenaltrexone
- 2,2'-BisnalMefene (NalMefene IMpurity) (>85%)
- (4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- 2,2'-Bis(6-deoxo-6-methylenenaltrexone)
- 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
- F19374
- DTXSID40938772
- 176220-84-1
- 2,2'-Bisnalmefene (>85%)
- (2,2'-Bimorphinan)-3,3',14,14'-tetrol, 17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5alpha)-(5'alpha)-
-
- InChIKey: DEKUTJDLMXTWRE-HTCYCIDJSA-N
- Inchi: InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30?,37+,38+,39+,40+,41-,42-/m1/s1
- SMILES: C=C1[C@H]2[C@@]34C5=C(O2)C(O)=C(C2=C(O)C6=C7C(CC8[C@@]9(O)[C@@]7([C@H](C(CC9)=C)O6)CCN8CC6CC6)=C2)C=C5C[C@@H](N(CC2CC2)CC3)[C@]4(O)CC1
Computed Properties
- Exact Mass: 676.351237
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 5
- Monoisotopic Mass: 676.351237
- Heavy Atom Count: 50
- Complexity: 1400
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.3
- Topological Polar Surface Area: 106
Experimental Properties
- Refractive Index: 1.759
- Boiling Point: °Cat760mmHg
- Melting Point: 266-268°C
- Flash Point: °C
- Density: 1.49
[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Related Literature
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Xiaosong Cao,Yang Zou J. Mater. Chem. C, 2021,9, 1567-1571
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Michael Feierabend,Carsten von Hänisch Chem. Commun., 2014,50, 4416-4419
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Liang Jin,Jun Ying,Yanping Zhang,Chenxi Sun,Aixiang Tian,Xiuli Wang New J. Chem., 2022,46, 8422-8432
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Rahil Jain,Robert B. Darling,Barry Lutz Anal. Methods, 2017,9, 5425-5432
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Kerstin Strupat,Dijana Šagi,Heiko Bönisch,Günter Schäfer,Jasna Peter-Katalinic Analyst, 2000,125, 563-567
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Mengjiao Xu,Mengwei You,Yang Su,Boxue Ruan Lu,Ling Liu,Xin Lv,Shoulei Wang,Hui Mao,Liejin Zhou Org. Chem. Front., 2023,10, 1521-1526
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Pankaj E. Hande,Asit B. Samui,Prashant S. Kulkarni RSC Adv., 2015,5, 73434-73443
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Aidar U. Gaisin,Elena O. Filatova Phys. Chem. Chem. Phys., 2024,26, 780-787
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